5-Cyclopropoxy-3-isopropylpyridin-2-amine
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Overview
Description
5-CYCLOPROPOXY-3-(PROPAN-2-YL)PYRIDIN-2-AMINE is a chemical compound with the molecular formula C11H16N2O and a molecular weight of 192.26 g/mol . This compound is known for its unique structure, which includes a cyclopropoxy group attached to a pyridine ring, making it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-CYCLOPROPOXY-3-(PROPAN-2-YL)PYRIDIN-2-AMINE typically involves the use of cyclopropylamine and 2-bromo-3-(propan-2-yl)pyridine as starting materials. The reaction proceeds through a nucleophilic substitution mechanism where the cyclopropylamine attacks the bromine-substituted pyridine ring, resulting in the formation of the desired compound. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
5-CYCLOPROPOXY-3-(PROPAN-2-YL)PYRIDIN-2-AMINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyclopropoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Formation of pyridine oxides.
Reduction: Formation of amines and alcohols.
Substitution: Formation of substituted pyridines.
Scientific Research Applications
5-CYCLOPROPOXY-3-(PROPAN-2-YL)PYRIDIN-2-AMINE has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes and receptors.
Industry: Utilized in the development of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-CYCLOPROPOXY-3-(PROPAN-2-YL)PYRIDIN-2-AMINE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active sites of these targets, inhibiting their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound .
Comparison with Similar Compounds
Similar Compounds
- 5-CYCLOPROPOXY-2-(PROPAN-2-YL)PYRIDIN-3-AMINE
- 5-CYCLOPROPOXY-3-ISOPROPYLPYRIDIN-2-AMINE
Uniqueness
5-CYCLOPROPOXY-3-(PROPAN-2-YL)PYRIDIN-2-AMINE is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C11H16N2O |
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Molecular Weight |
192.26 g/mol |
IUPAC Name |
5-cyclopropyloxy-3-propan-2-ylpyridin-2-amine |
InChI |
InChI=1S/C11H16N2O/c1-7(2)10-5-9(6-13-11(10)12)14-8-3-4-8/h5-8H,3-4H2,1-2H3,(H2,12,13) |
InChI Key |
XCVWHPBMKLBACN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(N=CC(=C1)OC2CC2)N |
Origin of Product |
United States |
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